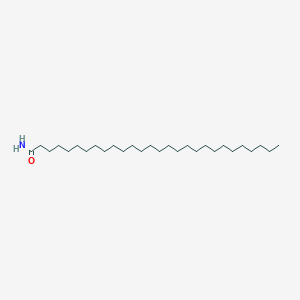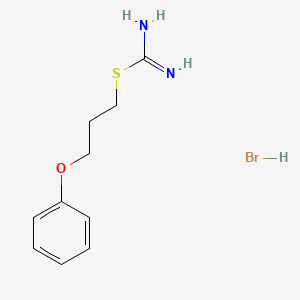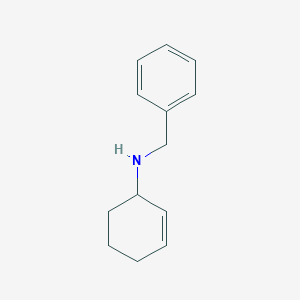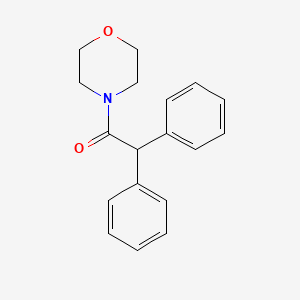![molecular formula C7H14ClN3 B3047589 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride CAS No. 1423034-93-8](/img/structure/B3047589.png)
2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride
説明
2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride (CAS# 1423034-93-8) is a useful research chemical . It has a molecular weight of 175.66 and a molecular formula of C7H14ClN3 .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring with an aminomethyl group attached to the 3rd carbon and an acetonitrile group attached to the 2nd carbon . The InChI code is 1S/C7H13N3.ClH/c8-2-4-10-3-1-7(5-9)6-10;/h7H,1,3-6,9H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a topological polar surface area of 53 Å2, a rotatable bond count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 .科学的研究の応用
Nootropic Activity
4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, a compound related to 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride, was investigated for its potential as a nootropic agent. This research explored the synthesis of various derivatives of this compound, examining their potential cognitive-enhancing effects (Valenta et al., 1994).
Microbiological Activity
A study on the synthesis and microbiological activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives, closely related to the chemical , demonstrated significant bacteriostatic and antituberculosis activity for some of these derivatives. This highlights the potential of similar compounds in antimicrobial applications (Miszke et al., 2008).
Synthesis of Enantiopure Compounds
Research into the synthesis of enantiopure quinolizidinones and indolizidinones involved the use of similar compounds, demonstrating applications in the synthesis of complex molecular structures, which can be crucial in pharmaceutical development (Ma & Zhu, 2001).
Role in Drug Synthesis
The compound was also utilized in the synthesis of drug intermediates, specifically in the preparation of vildagliptin, a medication used for the treatment of diabetes. This illustrates its importance in the development of therapeutic agents (Li et al., 2021).
Antibacterial Activity
A study explored the synthesis of 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles from 2-(cyanomethyl)aziridines, which are structurally similar to this compound. This work contributes to the understanding of the antibacterial properties of these compounds (D’hooghe et al., 2007).
Analytical Applications
The compound has been utilized in analytical chemistry, specifically in the high-performance liquid chromatography (HPLC) analysis of related chemicals, showcasing its role in analytical methodologies (Wang Yue-feng, 2007).
Molecular Capsule Formation
In a study, pyrrogallolarenes, compounds related to this compound, were used to create molecular capsules, a concept important in the field of supramolecular chemistry (Shivanyuk et al., 2003).
Safety and Hazards
The compound is harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
将来の方向性
特性
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-2-4-10-3-1-7(5-9)6-10;/h7H,1,3-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUTYVJFZODMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423034-93-8 | |
| Record name | 1-Pyrrolidineacetonitrile, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine](/img/structure/B3047506.png)
![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)



![Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-](/img/structure/B3047516.png)

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)
![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)



